Product packaging for Barban(Cat. No.:CAS No. 101-27-9)

Barban

Cat. No.: B1667743
CAS No.: 101-27-9
M. Wt: 258.1 g/mol
InChI Key: MCOQHIWZJUDQIC-UHFFFAOYSA-N
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Description

Barban (CAS 101-27-9) is a selective, post-emergence carbamate herbicide that has been historically used for research on grass and weed control in agriculture . Its primary research value lies in its selective action against wild oats ( Avena fatua ), canary grass, and blackgrass in crops such as wheat, barley, and sugarbeet, providing a model for studying crop selectivity . The herbicidal action of this compound is attributed to its anti-mitotic effects. It inhibits plant cellular division and retards shoot growth by disrupting microtubule organization, classified under Herbicide Resistance Class (HRAC) K2 . Studies on oat and wheat plants demonstrate that this compound remarkably retards the growth of susceptible oat seedlings by inhibiting protein and RNA synthesis, while having a less pronounced effect on tolerant wheat seedlings . From an environmental fate perspective, this compound has a moderate aqueous solubility and is not considered persistent, with a typical soil DT₅₀ (time for 50% degradation) of 5 days under lab conditions and 9.5 days in the field . It is slightly mobile in soil and has a low volatility . This compound is a solid at room temperature with a melting point of 75-76 °C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO2 B1667743 Barban CAS No. 101-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15)
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InChI Key

MCOQHIWZJUDQIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl
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Molecular Formula

C11H9Cl2NO2
Record name BARBAN
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DSSTOX Substance ID

DTXSID3041617
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Molecular Weight

258.10 g/mol
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Physical Description

Barban is a crystalline solid. Water solubility is 11 ppm at 20 °C. Used as a selective herbicide., Colorless odorless solid; [HSDB]
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Boiling Point

Degrades before boiling
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Flash Point

122 °F (Closed cup)
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Solubility

At 25 °C g/100 g solvent: benzene 32.7 g; n-butylbenzene 11.3 g; n-dodecane less than 0.1 g; n-hexane 0.14 g; isopropylbenzene less than 7.0 g; kerosene 0.39 g; toluene 25.7 g; 2,2,4-trimethylpentane more than 0.3 g; xylene 27.9 g; water 0.0011 g, In water, 1.1X10+1 mg/L at 25 °C
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Density

1.403 g/cu cm at 25 °C
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Vapor Pressure

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C
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Color/Form

Crystalline solid, COLORLESS, Crystals from n-hexane + benzene

CAS No.

101-27-9
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Melting Point

75-76 °C
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Biochemical and Cellular Mechanisms of Herbicidal Action

Primary Target Site Identification and Characterization

The primary mode of action for Barban involves the disruption of microtubule-dependent processes, which are critical for cell division and structure. herts.ac.ukoup.comoup.com

Inhibition of Microtubule Organization

This compound's herbicidal activity is directly linked to its ability to inhibit the proper organization of microtubules. herts.ac.uk Microtubules are essential protein filaments that form a key part of the plant cell's cytoskeleton. Carbamate (B1207046) herbicides like this compound are known to disrupt mitosis by destabilizing these plant microtubules. oup.comoup.com This interference prevents the normal formation and function of the microtubule-based structures required for cell division.

Disruption of Plant Cellular Division (Anti-Mitotic Effects)

The most pronounced effect of this compound at the cellular level is the disruption of mitosis, the process of cell division. herts.ac.ukjst.go.jp This anti-mitotic action is the foundation of its herbicidal properties. herts.ac.uk

Cessation of Mitosis: In susceptible plants, treatment with carbamates such as this compound causes mitotic activity to cease almost immediately. jst.go.jp This abrupt halt in cell division prevents the growth and development of the plant. herts.ac.ukjst.go.jp

Spindle Apparatus Disruption: this compound interferes with the formation and function of the mitotic spindle, a structure composed of microtubules that is responsible for segregating chromosomes during cell division. oup.com This disruption can lead to abnormalities such as the formation of multiple spindle poles within a single cell. oup.com

Chromosome Contraction: Chromosomes undergoing mitosis in the presence of this compound have been observed to contract. jst.go.jp

The table below summarizes the key anti-mitotic effects of this compound.

Effect Description References
Mitotic ArrestRapid cessation of cell division processes. jst.go.jp
Spindle DisruptionInterferes with the normal formation and function of the mitotic spindle. oup.com
Chromosome ContractionCauses chromosomes to shorten and thicken during mitosis. jst.go.jp

Impact on Fundamental Cellular Processes in Susceptible Plants

The primary disruption of microtubule organization and cell division by this compound leads to secondary effects on other vital cellular processes, ultimately resulting in the retardation of growth and plant death. jst.go.jp

Inhibition of Ribonucleic Acid (RNA) Synthesis

This compound treatment has been shown to inhibit the synthesis of Ribonucleic Acid (RNA) in susceptible plants. cambridge.org Studies on oat seedlings revealed a remarkable inhibition of RNA synthesis following exposure to this compound. It has been suggested that the herbicidal action of carbamates may be linked to the inhibition of messenger RNA (mRNA) synthesis by the DNA template. jst.go.jp The inhibition of RNA synthesis is a critical disruption, as it directly impacts the production of proteins and the regulation of cellular activities. nih.gov

The table below outlines the impact of this compound on these fundamental cellular processes.

Process Affected Observed Impact in Susceptible Plants References
Shoot Growth & Seedling DevelopmentRemarkable retardation of growth in young seedlings. herts.ac.ukjst.go.jp
Protein SynthesisSignificant inhibition, observed as early as one day post-treatment.
RNA SynthesisNotable inhibition of RNA synthesis, potentially affecting mRNA. jst.go.jpcambridge.org

Alterations in Spindle Microtubule Organization and Nuclear Formation

This compound's primary mode of action is the disruption of mitosis, the process of cell division. Unlike some other herbicides that prevent the formation of microtubules, this compound interferes with the proper organization of the spindle microtubules during cell division. nih.gov This disruption leads to the formation of multiple and disorganized spindle poles. nih.gov

Mechanisms Underlying Herbicidal Selectivity

The utility of this compound as a herbicide stems from its selective action, effectively controlling susceptible weeds like wild oat (Avena fatua) while leaving tolerant crops such as wheat (Triticum aestivum) largely unharmed.

Differential Sensitivity Between Plant Species (e.g., Oat vs. Wheat)

The differential response to this compound is starkly observed in the growth of oat and wheat seedlings. Oat, the susceptible species, exhibits significant growth retardation upon treatment with this compound. In contrast, wheat, the tolerant species, shows minimal to no adverse effects on its growth at similar concentrations. This selectivity is visually and quantitatively evident in seedling development.

The site of application and environmental conditions, such as temperature, can also influence the degree of selectivity.

Biochemical Basis of Tolerance and Susceptibility

The foundation of this compound's selectivity lies in the differential impact on fundamental biochemical processes between susceptible and tolerant plants. In oat, this compound causes a marked inhibition of both protein and RNA synthesis. This disruption of essential macromolecule production is a primary contributor to the observed phytotoxicity. Conversely, in wheat, the inhibition of these processes is significantly less pronounced, allowing the plant to maintain normal metabolic functions and growth.

The key to this biochemical disparity is the differential metabolism and detoxification of this compound in the two species. Tolerant wheat possesses a more efficient system for metabolizing the herbicide into non-toxic or less toxic compounds. nih.govresearchgate.net Susceptible oat, on the other hand, has a reduced capacity to degrade this compound. This leads to the accumulation of the active herbicide and its phytotoxic metabolite, 3-chloroaniline (B41212), within the plant tissues, ultimately causing cell division to cease and the plant to die. nih.govnih.gov While the precise enzymatic pathways for this compound detoxification in wheat are complex, evidence points to the involvement of enzymes such as glutathione (B108866) S-transferases, which are known to play a role in detoxifying various herbicides in this crop. nih.govnih.govwsu.edumdpi.comresearchgate.net

Role of Coleoptile in Differential Sensitivity

The coleoptile, the protective sheath covering the emerging shoot in grasses, plays a pivotal role in the differential sensitivity to this compound. nih.gov The selectivity is not primarily due to differences in the uptake of this compound but rather the metabolic fate of the herbicide within the coleoptile. nih.govresearchgate.net

In wheat coleoptiles, this compound is more rapidly metabolized and detoxified. researchgate.net This prevents the accumulation of the herbicide at its site of action. In contrast, the coleoptiles of susceptible oat are less effective at this detoxification process. researchgate.net This allows this compound to accumulate to toxic levels, leading to the inhibition of growth and development. The ability of the wheat coleoptile to effectively neutralize the herbicidal activity is a critical factor in its tolerance to this compound. researchgate.net

Metabolism and Biotransformation

In Planta Metabolism Pathways

Once absorbed by a plant, Barban undergoes a series of metabolic transformations aimed at detoxification and eventual elimination. These pathways primarily involve the formation of metabolites and their subsequent conjugation into water-soluble forms.

Formation of 3-Chloroaniline (B41212) as a Primary Metabolite

A key step in the metabolism of this compound within plant tissues is its hydrolysis to form 3-chloroaniline. This process is considered a primary metabolic event. Research has shown that a water-soluble substance containing 3-chloroaniline is formed in plants following treatment with this compound acs.org. This indicates a rapid transformation of the parent compound into this primary metabolite.

Formation of Water-Soluble Conjugates

Following the initial hydrolysis, the resulting metabolites, including 3-chloroaniline, are further processed through conjugation. This involves the attachment of polar molecules, such as sugars or amino acids, to the metabolite, which significantly increases its water solubility acs.org. The formation of these water-soluble conjugates is a common detoxification strategy in plants, facilitating the sequestration of the xenobiotic substance into vacuoles or cell walls, thereby reducing its potential toxicity. These conjugates are generally less mobile and less biologically active than the parent herbicide.

Enzymatic Systems Involved in Detoxification (e.g., Amidases, Glutathione (B108866) S-Transferases)

The breakdown of this compound in plants is not a spontaneous process but is mediated by specific enzymatic systems. Among the key enzymes implicated are amidases and glutathione S-transferases (GSTs).

Amidases are enzymes that catalyze the hydrolysis of amide bonds. In the context of this compound metabolism, an amidase would be responsible for cleaving the carbamate (B1207046) linkage, leading to the release of 3-chloroaniline. While direct evidence for specific plant amidases acting on this compound is an area of ongoing research, the hydrolysis of similar herbicides is known to be carried out by such enzymes.

Glutathione S-Transferases (GSTs) are a large and diverse family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including herbicides researchgate.netwebofjournals.com. They function by catalyzing the conjugation of the tripeptide glutathione to the herbicide molecule or its metabolites researchgate.net. This conjugation reaction, a key part of phase II detoxification, renders the compound more water-soluble and less toxic, preparing it for sequestration or further degradation researchgate.netwebofjournals.comnih.gov. While the direct conjugation of this compound by plant GSTs requires more specific investigation, the general role of GSTs in herbicide metabolism is well-established and is a likely pathway for this compound detoxification in tolerant plant species researchgate.netresearchgate.net. The induction of GST activity in response to herbicide application is a known mechanism of resistance in many plants researchgate.net.

Metabolism in Animal Models

The metabolic fate of this compound has also been investigated in animal models, primarily in rats, to understand its biotransformation and excretion. When administered to rats, this compound undergoes metabolic changes, and its metabolites are excreted from the body. The specific pathways and the full spectrum of metabolites in different animal models continue to be an area of study to assess potential bioaccumulation and toxicological profiles nih.govlabcorp.com.

Microbial Metabolism and Degradation in Environmental Systems

In the soil environment, the persistence of this compound is largely determined by the activity of soil microorganisms. These microbes utilize the herbicide as a source of carbon and energy, leading to its degradation.

Elucidation of Microbial Degradation Pathways

The biotransformation of this compound in soil environments is predominantly a microbially driven process. Research indicates that the persistence of this herbicide is significantly lower in soils with active microbial populations compared to sterilized soils. nih.gov The primary microbial degradation pathway for this compound involves the hydrolysis of the carbamate linkage.

A key metabolite identified in this process is 3-chloroaniline. nih.govresearchgate.netcolab.ws Studies have successfully isolated specific soil microorganisms capable of this transformation. Notably, a species of Penicillium has been shown to metabolize this compound, leading to the formation of 3-chloroaniline. nih.govresearchgate.net This conversion of a phenylcarbamate herbicide to its corresponding aniline (B41778) derivative is a recognized mechanism employed by various soil microbes to initiate the breakdown of this class of compounds. researchgate.net

While aerobic degradation is the principal route for this compound breakdown, the herbicide appears to be considerably more stable under anaerobic conditions. nih.gov The initial hydrolytic step is crucial as it detoxifies the parent compound and produces intermediates that can be further metabolized by the soil microflora. Low concentrations of 3-chloroaniline have been detected in soils previously treated with this compound, confirming this degradation pathway in environmental settings. researchgate.netcolab.wscabidigitallibrary.org

MicroorganismDegradation PathwayKey MetaboliteSource
Penicillium sp. (soil isolate)Aerobic hydrolysis of the carbamate ester linkage3-chloroaniline nih.govresearchgate.net
General soil microfloraFaster degradation in non-autoclaved vs. autoclaved soil3-chloroaniline nih.gov

Role of Specific Enzymes in Microbial Biotransformation (e.g., amidase activity)

The microbial breakdown of this compound is facilitated by specific enzymatic activities. The hydrolysis of the amide bond in the this compound molecule is attributed to an enzyme presumed to be an amidase. nih.govcolab.ws This enzymatic action is a critical step in the detoxification and degradation of the herbicide.

In a Penicillium species isolated from soil, the this compound-hydrolyzing enzyme was found to be closely associated with the mycelial wall of the fungus. researchgate.netcolab.ws This localization suggests that the degradation process may occur at the cell surface, allowing the organism to metabolize the herbicide without necessarily transporting it into the cell. The ability to perform this enzymatic transformation is believed to be a widespread characteristic among soil-dwelling penicillia. researchgate.net

Further research into the properties of this enzyme revealed that its activity can be inhibited by certain compounds. Specifically, p-chlorophenyl N-methylcarbamate (PCMC) has been identified as an inhibitor of the this compound-hydrolyzing enzyme. colab.ws This finding helps to characterize the enzyme's active site and specificity. The enzymatic conversion of this compound represents a classic example of how microorganisms utilize hydrolases to initiate the breakdown of complex organic pollutants.

EnzymeMicroorganismCellular LocationFunctionKnown InhibitorSource
Amidase (presumed)Penicillium sp.Mycelial wallHydrolysis of this compound to 3-chloroanilinep-chlorophenyl N-methylcarbamate (PCMC) researchgate.netcolab.ws

Influence of Microbial Activity on Herbicide Persistence

The persistence of this compound in the soil is inversely related to the level of microbial activity. The compound's degradation is significantly more rapid in non-sterilized, microbially active soil than in sterilized (autoclaved) soil, underscoring the central role of microorganisms in its environmental fate. nih.gov Therefore, environmental conditions that promote robust microbial populations and high metabolic activity will accelerate the breakdown of this compound. wisc.edu

Factors that favor microbial activity, such as optimal soil moisture (ranging from 50 to 100% of field capacity), warmer temperatures, and adequate soil organic matter, contribute to a shorter persistence time for the herbicide. wisc.edu Conversely, conditions that inhibit microbial life, such as extreme pH, low temperatures, or drought, can lead to a longer half-life for this compound in the environment.

While microbes degrade this compound, the herbicide itself can exert an influence on microbial communities and their functions. At high concentrations, this compound has been observed to depress the rate of glucose utilization by soil microorganisms. researchgate.netcolab.ws It can also impact the size and composition of bacterial and fungal populations. cabidigitallibrary.org Such interactions demonstrate a complex relationship where microbial activity governs the herbicide's persistence, while the herbicide, in turn, can modulate the structure and function of the soil microbiome. researchgate.net

FactorInfluence on Microbial ActivityEffect on this compound PersistenceSource
Presence of active microflora (e.g., Penicillium sp.)Primary driver of degradationDecreases persistence nih.gov
Soil sterilization (autoclaving)Eliminates microbial activityIncreases persistence nih.gov
Anaerobic conditionsInhibits aerobic degradersIncreases persistence nih.gov
Optimal temperature and moistureStimulates microbial growth and metabolismDecreases persistence wisc.edu
High this compound concentrationCan inhibit certain microbial processes (e.g., glucose utilization)May temporarily alter degradation rates researchgate.netcolab.ws

Environmental Fate and Persistence Studies

Degradation Kinetics and Pathways in Soil Systems

Barban undergoes degradation in soil through both chemical and biological processes. Its persistence in soil is generally limited, with observations indicating a reduction to trace amounts within a few weeks in most soils at recommended application rates. fishersci.ca The duration of residual activity in soil has been reported to be around 2-3 months when applied at a rate of 3 kg/ha . fishersci.ca this compound is rapidly metabolized in soils. nih.gov

Hydrolytic Degradation Mechanisms (e.g., Nucleophilic Substitution Reactions)

Hydrolysis is a significant chemical degradation pathway for this compound, particularly under alkaline conditions. Alkaline hydrolysis of this compound leads quantitatively to the formation of 3-chloroaniline (B41212). fishersci.canih.govnih.gov This process involves the rapid displacement of the terminal chlorine substituent. fishersci.canih.govuni-goettingen.de The hydrolysis is very rapid in alkali, with a reported DT50 (half-life) of 58 seconds at pH 13 and 25°C. fishersci.canih.govuni-goettingen.de

The dechlorination step in alkaline hydrolysis proceeds via a nucleophilic substitution reaction, specifically of the SN2-SN2' type. nih.gov This mechanism involves the attack by a hydroxide (B78521) ion at the carbon atoms located at the IX and l' positions relative to the chlorine atom. nih.gov This reaction sequence results in the formation of intermediate compounds, namely 4-hydroxy-2-butynyl and 2-oxo-3-butenyl N-(3-chlorophenyl)carbamates. nih.gov These intermediates are subsequently hydrolyzed to N-(3-chlorophenyl)carbamic acid, which then undergoes decarboxylation to yield 3-chloroaniline. nih.gov this compound is also reported to be hydrolyzed by strong acids or bases. nih.govuni-goettingen.de

Aerobic and Anaerobic Biodegradation in Soil

Microbial activity plays a crucial role in the degradation of this compound in soil. Studies have shown that this compound disappears more rapidly in non-autoclaved (microbially active) soil compared to autoclaved (sterilized) soil, indicating that biodegradation is a primary dissipation mechanism. fishersci.canih.govuni-goettingen.de

Factors Influencing Soil Persistence and Degradation

Several factors inherent to the soil environment and the properties of this compound influence its persistence and degradation kinetics. Microbial activity is a key driver, with higher activity leading to faster degradation. fishersci.canih.govuni-goettingen.de The presence and composition of soil organic matter are also significant factors that can trigger and enhance the metabolic transformation of pesticides, including this compound. nih.gov Adsorption of this compound to soil organic matter is thought to occur through hydrogen bonding. nih.govuni-goettingen.de

Soil moisture content is another initial factor that can enhance the pesticide degradation process. However, volatilization of this compound from moist soil surfaces is not expected to be a significant fate process. fishersci.ca Soil type, encompassing characteristics such as clay content, pH, and microbial biomass, can also influence the rate of degradation. wikipedia.org Under typical summer growing conditions with sufficient moisture, the persistence of carbamates like this compound in soil is generally short due to active microbial degradation. Adsorption to soil organic matter, while affecting mobility, can also potentially activate the degradation of adsorbed compounds. nih.govuni-goettingen.de Irrigation practices can influence the soil-water-air ratio and microbial activity, thereby impacting herbicide persistence.

Behavior in Aquatic Environments

In aquatic environments, this compound's behavior is influenced by processes such as adsorption, volatilization, and degradation. Based on its estimated Koc, this compound is expected to adsorb to suspended solids and sediment in water systems. fishersci.ca Volatilization from water surfaces is not anticipated to be an important fate process, as indicated by its estimated Henry's Law constant. fishersci.ca The potential for bioconcentration in aquatic organisms is considered moderate, with an estimated BCF (Bioconcentration Factor) of 160. fishersci.cauni-goettingen.de

Degradation in Water Systems

Hydrolysis is also an important environmental fate process for this compound in water systems. fishersci.ca The rate of hydrolysis is dependent on pH, with faster degradation occurring under alkaline conditions. Estimated half-lives for hydrolysis in water are approximately 1.1 hours at pH 7 and 6.84 minutes at pH 8. fishersci.ca As in soil, alkaline hydrolysis in aqueous media leads to the formation of 3-chloroaniline. nih.gov

Potential for Leaching to Groundwater

The potential for this compound to leach to groundwater is generally considered low. Based on an estimated Koc value of 1,200, this compound is expected to have low mobility in soil. fishersci.canih.govuni-goettingen.de According to classification schemes, a Koc value of 1,200 suggests slight mobility in soil. nih.govuni-goettingen.de Its water solubility is reported as 11 mg/L at 20°C. fishersci.canih.govuni-goettingen.de Due to its limited mobility and relatively rapid degradation in soil, this compound would not normally be expected to leach into groundwater. nih.gov The potential for pesticide leaching to groundwater is influenced by a combination of factors including the pesticide's physicochemical properties (such as water solubility and Koc) and its environmental persistence in the soil.

Aquatic Mobility and Transport

The mobility and transport of this compound in aquatic environments are influenced by its water solubility and its tendency to adsorb to suspended solids and sediment. This compound has a reported water solubility of 11 ppm at 20 °C. nih.govnoaa.gov Based on its estimated Koc value, this compound is expected to adsorb to suspended solids and sediment if released into water. nih.gov This adsorption potential suggests that a significant portion of this compound in aquatic systems may be associated with particulate matter rather than remaining solely in the dissolved phase.

Hydrolysis can be an important environmental fate process for this compound in water. nih.gov Studies indicate that hydrolysis is very rapid under alkaline conditions. nih.govchemicalbook.incato-chem.com Estimated half-lives due to hydrolysis are approximately 1.1 hours at pH 7 and 6.84 minutes at pH 8. nih.gov This rapid hydrolysis in neutral to alkaline water suggests that this compound's persistence in many natural aquatic environments may be limited.

The potential for bioconcentration in aquatic organisms is estimated to be moderate, with an estimated Bioconcentration Factor (BCF) of 160. nih.govchemicalbook.incato-chem.com This suggests that aquatic organisms could accumulate this compound in their tissues, although the extent of accumulation may be influenced by metabolism within the organism. chemicalbook.incato-chem.com

Atmospheric Behavior and Volatilization

The atmospheric behavior of this compound is determined by its volatility characteristics and its susceptibility to degradation processes in the air.

Volatility Characteristics

This compound has a vapor pressure of 3.8 x 10⁻⁷ mm Hg at 25 °C. nih.gov This vapor pressure indicates that this compound will exist in both the vapor and particulate phases in the ambient atmosphere. nih.gov Volatilization from moist soil surfaces is not expected to be a significant fate process based on an estimated Henry's Law constant of 1.2 x 10⁻⁸ atm-cu m/mole. nih.gov Similarly, volatilization from dry soil surfaces is not expected to be significant based on its vapor pressure. nih.gov

Adsorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with soil and other environmental matrices through adsorption and desorption processes significantly influences its mobility, bioavailability, and persistence.

Soil Adsorption Coefficients

This compound is expected to have low mobility in soil based on its estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1,200. nih.govchemicalbook.incato-chem.comechemi.com The Koc value is an indicator of a substance's tendency to adsorb to soil organic matter; a higher Koc value suggests stronger adsorption and lower mobility. orst.educhemsafetypro.commdpi.com An estimated Koc of 1,200 indicates that this compound is expected to have slight mobility in soil. chemicalbook.incato-chem.comechemi.com Adsorption to soil organic matter is thought to involve hydrogen bonding between the carboxyl groups of the organic matter and the nitrogen and carbonyl oxygen of the carbamate (B1207046). chemicalbook.incato-chem.comechemi.comucanr.edu

Table 1: Estimated Soil Adsorption Coefficient (Koc) for this compound

ParameterValueSource
Estimated Koc1,200 nih.govchemicalbook.incato-chem.comechemi.com

Particle-Bound Transport Potential

Based on its estimated Koc value and its presence in particulate phase in the atmosphere, this compound has a potential for particle-bound transport. herts.ac.uknih.gov This means that this compound can adsorb to soil particles or atmospheric particulates and be transported with these particles via processes such as erosion, runoff, or atmospheric deposition. herts.ac.uknih.gov The moderate potential for particle-bound transport in drainflow has been noted. herts.ac.ukmdpi.comherts.ac.uk

Summary of Environmental Fate Parameters

ParameterValueEnvironmental RelevanceSource
Water Solubility (at 20 °C)11 ppmInfluences aquatic concentration and mobility nih.govnoaa.gov
Vapor Pressure (at 25 °C)3.8 x 10⁻⁷ mm HgDetermines distribution between vapor and particulate phases in air nih.gov
Henry's Law Constant1.2 x 10⁻⁸ atm-cu m/moleIndicates low volatilization potential from water/moist soil nih.gov
Hydrolysis Half-life (pH 7)1.1 hours (estimated)Indicates relatively rapid degradation in neutral water nih.gov
Hydrolysis Half-life (pH 8)6.84 minutes (estimated)Indicates very rapid degradation in alkaline water nih.gov
Estimated Koc1,200Suggests low mobility and strong adsorption to soil organic matter nih.govchemicalbook.incato-chem.comechemi.com
Estimated BCF160Suggests moderate potential for bioconcentration in aquatic organisms nih.govchemicalbook.incato-chem.com
Atmospheric Half-life (OH reaction)7 hours (estimated)Indicates degradation in the atmosphere nih.gov
Direct PhotolysisNot expectedLack of relevant chromophores nih.gov
Soil Half-life5 days (typical)Indicates relatively short persistence in soil orst.eduusda.gov
Groundwater Ubiquity Score (GUS)Very LowSuggests very low potential to move towards groundwater orst.edu

This compound's environmental persistence in soil is generally considered to be relatively short. A typical soil half-life reported is 5 days. orst.eduusda.gov this compound has been found to disappear more rapidly in non-autoclaved soil compared to autoclaved soil, indicating the role of microbial degradation. chemicalbook.incato-chem.comechemi.com It is degraded to 3-chloroaniline by soil microorganisms, including a Penicillium sp., likely via an amidase enzyme. chemicalbook.incato-chem.comechemi.com Alkaline hydrolysis in soil pore water or on clay mineral surfaces can also contribute to its degradation, leading to the formation of 3-chloroaniline. chemicalbook.incato-chem.comechemi.comresearchgate.netcabidigitallibrary.org

The Groundwater Ubiquity Score (GUS) for this compound is rated as "Very Low," which suggests a very low potential for it to move towards groundwater. orst.edu This is consistent with its estimated Koc value indicating low soil mobility. nih.govchemicalbook.incato-chem.comechemi.comorst.edu

Ecotoxicological Implications and Environmental Impact

Effects on Non-Target Organisms

The introduction of Barban into the environment has measurable consequences for a range of non-target species, from aquatic invertebrates to mammals.

Aquatic Species Toxicity (e.g., Fish Acute Ecotoxicity, Daphnia Acute Ecotoxicity)

This compound exhibits notable toxicity to aquatic life. Research has determined that for fish, the 24-hour median lethal concentration (LC50) for the harlequin fish (Rasbora heteromorpha) is 1.5 parts per million (ppm) oasis-lmc.org.

Table 1: Acute Ecotoxicity of this compound in Aquatic Species

Species Endpoint Value Exposure Time
Harlequin Fish (Rasbora heteromorpha) LC50 1.5 ppm 24 hours

Terrestrial Organisms (e.g., Birds, Earthworms)

In terrestrial ecosystems, this compound has been shown to be slightly toxic to birds. A single-dose oral toxicity test established a median lethal dose (LD50) of 1988 mg/kg for the Bobwhite quail (Colinus virginianus) nih.gov.

Specific LC50 values for the toxicity of this compound to earthworms, such as the common compost worm Eisenia fetida, are not available in the examined literature. Earthworms are crucial for soil health, and their exposure to pesticides is a key component of environmental risk assessment researchgate.netnih.gov. The lack of specific data for this compound represents a gap in understanding its full impact on soil fauna.

Mammalian Ecotoxicity and Potential for Bioaccumulation

For mammals, the acute oral LD50 for rats has been established at 5,330 mg/kg, indicating its relative toxicity oasis-lmc.org.

The potential for a chemical to bioaccumulate is often linked to its persistence in the environment nih.gov. Substances that resist degradation can remain in ecosystems for longer periods, increasing the likelihood of being absorbed by organisms and magnified up the food chain researchgate.net. In the case of this compound, studies have shown that it degrades relatively quickly in the environment. It typically decomposes within 28 to 38 days after application and is reduced to trace amounts within three weeks in most soils Current time information in Općina this compound, HR.. This relatively rapid breakdown suggests a low potential for significant bioaccumulation in mammals or other organisms.

Table 2: Acute Toxicity of this compound in Terrestrial and Mammalian Species

Species Endpoint Value
Bobwhite Quail (Colinus virginianus) Oral LD50 1988 mg/kg
Rat (Rattus norvegicus) Oral LD50 5,330 mg/kg

Detection in Environmental Biota (e.g., Marine Mammals)

Marine mammals are often considered sentinels for environmental pollution because they can accumulate contaminants from their diet, reflecting the health of the marine ecosystem mdpi.comups.edu.ec. Despite this, a review of available scientific literature and databases did not yield any studies documenting the detection of this compound in the tissues of marine mammals.

Impact on Soil Microbiological Processes

This compound has a pronounced and lasting effect on essential microbiological activities within the soil, most notably the process of nitrification.

Inhibition of Nitrification in Soil

Nitrification is a critical two-step process where specific soil bacteria convert ammonium (B1175870) to nitrite (B80452) and then to nitrate, a form of nitrogen readily available to plants nih.gov. Research demonstrates that this compound significantly disrupts this cycle.

Treatment of soil with this compound at a concentration of 200 parts per million has been shown to inhibit nitrification for a prolonged period of at least 18 weeks Current time information in Općina this compound, HR.. During this time, the populations of key nitrifying bacteria, specifically Nitrosomonas and Nitrobacter species, could not be detected in the treated soil Current time information in Općina this compound, HR.. The study further noted that even the introduction of fresh soil failed to re-establish the nitrification process, highlighting the persistent inhibitory effect of the compound Current time information in Općina this compound, HR.. While 3-chloroaniline (B41212), a degradation product of this compound, was also detected, it caused only a temporary inhibition, indicating that the presence of the parent this compound compound is essential for the full and prolonged disruption of soil nitrification Current time information in Općina this compound, HR.. This interference with microbial respiratory processes can depress the rate of glucose utilization in the soil Current time information in Općina this compound, HR..

Table 3: List of Compounds Mentioned

Compound Name
3-chloroaniline
This compound
Glucose
Nitrogen

Effects on Specific Microbial Species (e.g., Nitrosomonas spp., Nitrobacter spp.)

The nitrification process, a critical component of the global nitrogen cycle, is carried out in two steps by distinct groups of soil microorganisms. Ammonia-oxidizing bacteria, such as species from the genus Nitrosomonas, convert ammonia (B1221849) to nitrite. Subsequently, nitrite-oxidizing bacteria, primarily from the genus Nitrobacter, oxidize the nitrite to nitrate. wikipedia.orgresearchgate.net The sensitivity of these organisms to chemical stressors makes them important indicators for assessing the ecotoxicological effects of herbicides on soil health.

Despite the importance of these microbial groups, specific research detailing the direct effects of the herbicide this compound on Nitrosomonas spp. and Nitrobacter spp. is not extensively available in the reviewed scientific literature. Studies on other chemical agents have shown that nitrifying bacteria can be sensitive to various inhibitors. For instance, the activity of Nitrosomonas europaea and Nitrobacter winogradskyi has been shown to be inhibited by substances like rare earth elements and certain drilling fluids, demonstrating their susceptibility to chemical contamination. wikipedia.orgresearchgate.net However, direct data linking specific concentrations of this compound to inhibition or stimulation of pure or mixed cultures of these nitrifying bacteria remains scarce.

General Effects on Soil Microbial Community Structure and Activity

However, over longer incubation periods (up to 220 days), soils previously treated with Carbyne exhibited an inhibition of soil respiration, even though the total bacterial population remained larger than in untreated soils. researchgate.net This suggests a more prolonged, inhibitory effect of the active ingredient, this compound, on the metabolic efficiency of the microbial community. Further evidence of this metabolic interference includes the finding that both this compound and Carbyne depressed the rate of glucose utilization by soil microorganisms. cabidigitallibrary.orgresearchgate.net

The influence of this compound extends to specific soil enzyme activities, which are crucial for nutrient cycling. Studies have shown that this compound can impact phosphatase activity. One study noted that after an initial period of inhibition, there was a consistent increase in phosphatase activity in soil treated with 200 ppm of this compound. researchgate.net Additionally, the degradation of this compound in soil can lead to the formation of metabolites, such as 3-chloroaniline, which has been detected at low concentrations in treated soils. cabidigitallibrary.orgresearchgate.net The presence of such metabolites can have its own distinct effects on soil microbial physiology and growth. researchgate.net

Table 1: Summary of this compound's Effects on Soil Microbial Activities

Microbial ParameterObserved EffectNotesSource
Soil Respiration (Initial)Increased (with Carbyne formulation)Effect attributed to the solvent in the commercial formulation, not pure this compound. cabidigitallibrary.orgresearchgate.net
Soil Respiration (Long-term)InhibitedOccurred in later stages of incubation (up to 220 days) despite a larger bacterial population. researchgate.net
Bacterial PopulationNo initial increase (with pure this compound)The solvent in the Carbyne formulation caused bacterial proliferation. cabidigitallibrary.orgresearchgate.net
Glucose UtilizationDepressed/ReducedSuggests interference with microbial respiratory processes. cabidigitallibrary.orgresearchgate.net
Phosphatase ActivityIncreasedFollowed a period of initial inhibition. researchgate.net

Ecological Risk Assessment Frameworks and Studies

An ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects that a stressor, such as a chemical pesticide, may have on the organisms and ecosystems it is likely to encounter. The framework for an ERA is generally structured into several key phases: Problem Formulation, Exposure Assessment, Effects Assessment (or Hazard Identification), and Risk Characterization. blm.govepa.gov

Problem Formulation: This initial step defines the scope of the assessment, identifying the environmental values to be protected, the stressors of concern (e.g., this compound and its metabolites), and the potential pathways of exposure. It establishes the conceptual model that links the chemical to potential ecological effects.

Exposure Assessment: This phase quantifies the contact between the stressor and the ecological receptors. It involves analyzing the environmental fate of the chemical—how it moves and persists in soil, water, and air—and estimating the concentrations to which plants, animals, and microorganisms will be exposed. blm.gov

Effects Assessment (Toxicity Assessment): This step characterizes the inherent toxicity of the chemical to a range of representative organisms (e.g., fish, invertebrates, algae, terrestrial plants). It uses laboratory and field data to determine the concentrations at which adverse effects occur.

Risk Characterization: In the final phase, the results of the exposure and effects assessments are integrated to estimate the likelihood and magnitude of adverse ecological effects. fao.org This is often done by comparing the predicted environmental concentrations (from the exposure assessment) with the toxicological threshold values (from the effects assessment) to generate a risk quotient. nih.gov

Table 2: Ecotoxicity Profile for this compound

Organism GroupToxicity EndpointValueToxicity ClassificationSource
Fish96-hour LC50 (Rainbow Trout)1.3 mg/LModerately Toxic herts.ac.uk
Aquatic Invertebrates48-hour EC50 (Daphnia magna)1.5 mg/LModerately Toxic herts.ac.uk
Aquatic Plants (Algae)72-hour ErC501.8 mg/LModerately Toxic herts.ac.uk
Mammals (Oral)LD50 (Rat)600 mg/kgModerately Toxic herts.ac.uk

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. ErC50: Effect concentration for 50% of the population based on growth rate reduction.

The data indicate a moderate risk to aquatic life, with acute toxicity observed at concentrations in the low milligrams per liter range for fish, invertebrates, and algae. herts.ac.uk An ERA would use these toxicity values alongside models of environmental concentrations resulting from its application to determine if protective thresholds are likely to be exceeded in aquatic ecosystems adjacent to treated fields.

Herbicide Resistance Development and Management Strategies

Historical Context of Resistance in Target Weeds

Documented evidence from as early as the 1960s indicates a natural variability in the response of wild oat (Avena fatua), a primary target for Barban, to the herbicide. bioone.org Studies conducted in the Red River Valley of North Dakota and Minnesota revealed that wild oat populations exhibited highly variable responses to this compound, even in areas where the herbicide had not been previously applied. bioone.org This inherent variability suggests a pre-existing genetic diversity within the weed population, with some plants naturally possessing a higher tolerance.

Further research on Californian populations of wild oat also identified significant intra- and inter-population genetic variability in their response to this compound. bioone.org This natural tolerance is a crucial factor in the development of resistance, as repeated application of the herbicide selects for these more tolerant individuals, eventually leading to a resistant population. Wild oat is recognized as one of the most problematic weeds in farming systems, and its capacity to develop resistance is a major concern. bioone.orgmanageresistancenow.ca The history of wild oat management shows a trend where increased exposure to herbicides can confer resistance to newly introduced, structurally unrelated herbicides. bioone.org

Mechanisms of Herbicide Resistance (General Concepts Applied to Carbamates)

Herbicide resistance in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). growiwm.org Carbamate (B1207046) herbicides, including this compound, primarily act by inhibiting a specific enzyme. Resistance to carbamates can arise from modifications at this target site or from enhanced metabolic breakdown of the herbicide before it reaches its target.

For carbamate insecticides and herbicides, the primary target site is the enzyme acetylcholinesterase (AChE). wikipedia.orgnih.gov Inhibition of this enzyme disrupts nerve function in insects and can interfere with essential processes in plants. wikipedia.orgwikipedia.org Target-site resistance occurs when a mutation in the gene encoding the target protein, in this case, AChE, reduces the binding affinity of the herbicide to the enzyme. researchgate.netuppersouthplatte.orgnih.gov

This change allows the enzyme to function relatively normally even in the presence of the herbicide. A well-documented mutation conferring resistance to both carbamates and organophosphates is a single point mutation leading to a glycine-to-serine substitution at position 119 (G119S) of the AChE enzyme. ird.frmdpi.com This specific type of resistance, involving the desensitization of acetylcholinesterase, is a common mechanism of resistance to carbamates. wikipedia.org While much of the detailed molecular research has been on insecticides, the principle of target-site modification applies to carbamate herbicides that share a similar mode of action. nih.govresearchgate.net

Enhanced metabolism is a form of non-target-site resistance where the weed plant detoxifies the herbicide at a faster rate than susceptible plants. growiwm.orguppersouthplatte.org This prevents a lethal concentration of the herbicide from reaching its target site. growiwm.org This mechanism is a significant concern as it can confer resistance to multiple herbicides with different modes of action. nih.gov

The detoxification process typically involves several phases. In Phase I, enzymes such as cytochrome P450 monooxygenases (P450s) modify the herbicide molecule through reactions like oxidation or hydroxylation. uppersouthplatte.orgnih.govscielo.br In Phase II, the modified herbicide is conjugated (bound) to endogenous molecules like glucose or glutathione (B108866) by enzymes such as glutathione S-transferases (GSTs). scielo.brcambridge.orgjircas.go.jp These conjugation reactions render the herbicide water-soluble and non-toxic, after which it can be sequestered into vacuoles (Phase III), effectively removing it from the plant's metabolic pathways. jircas.go.jp

Increased activity of P450s and GSTs is a frequently cited mechanism for resistance to various herbicide classes, including carbamates. uppersouthplatte.orgird.frnih.gov For instance, resistance to the carbamate bendiocarb (B1667985) in mosquito populations has been linked to the increased activity of cytochrome P450s. ird.fr Similarly, microbial degradation of carbamates often begins with the hydrolysis of the carbamate ester linkage, a process that can be mirrored in resistant plants through enhanced enzymatic activity. frontiersin.orgnih.gov

Strategies to Counteract Herbicide Injury or Resistance (as a research area)

To address the challenges of herbicide injury to crops and the evolution of weed resistance, researchers have explored various strategies. One prominent area of investigation has been the use of chemical agents known as herbicide safeners or antidotes. researchgate.net

Herbicide safeners are chemical compounds applied with an herbicide to protect the crop from injury without compromising the herbicide's effectiveness on target weeds. jircas.go.jpresearchgate.netresearchgate.net They function by selectively enhancing the crop's ability to metabolize and detoxify the herbicide. jircas.go.jpbcpc.org The first commercial herbicide safener, 1,8-naphthalic anhydride (B1165640) (NA), was developed to protect corn from injury caused by thiocarbamate herbicides. researchgate.net

A significant development in this field was the discovery of the first tank-mixed safener, dichlormid, in 1972, specifically for use in corn to prevent injury from thiocarbamate herbicides like EPTC and butylate. researchgate.netuidaho.edu While this compound is a carbamate and not a thiocarbamate, this development highlights the early research into protecting crops from related herbicide classes. uidaho.eduucanr.edu Safeners work by inducing the expression of genes that encode for detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs). bcpc.orguidaho.edu This induction boosts the crop's natural defense mechanisms, allowing it to break down the herbicide more rapidly. jircas.go.jp

The efficacy of a safener is evaluated by its ability to increase the margin of selectivity between the crop and the weed. scielo.brjircas.go.jp An effective safener enhances herbicide metabolism in the crop plant while having little to no effect on the weed. bcpc.org For example, the safener cloquintocet-mexyl, used with the herbicide clodinafop-propargyl, enhances the herbicide's metabolism in wheat but not in the target weeds because the metabolic pathways differ between the crop and the weed. bcpc.org

The evaluation of safeners involves greenhouse and field studies to measure crop injury, weed control, and crop yield. researchgate.net Research has shown that safeners can increase the levels of glutathione and the activity of GST isozymes in the crop, which are crucial for conjugating and detoxifying the herbicide. jircas.go.jpbcpc.org For instance, the safener benoxacor (B1667998) was found to increase the activity of GST that detoxifies the herbicide metolachlor (B1676510) in maize seedlings by fivefold. jircas.go.jp While specific efficacy studies detailing safeners for this compound are not extensively documented in the provided results, the principles derived from research on other carbamates and thiocarbamates demonstrate the viability and mechanisms of this crop protection strategy. jircas.go.jpbcpc.orgnih.govunibl.org The evaluation of antidotes in various experimental models, both in vitro and in vivo, provides a basis for determining their effectiveness. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Barban Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods are widely used for the separation and quantification of Barban, allowing for trace analysis in complex samples.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a valuable tool for the analysis of this compound, especially for heat-labile compounds like carbamates. epa.gov HPLC offers separation speed and resolution comparable to gas chromatography and can be performed at ambient or near-ambient temperatures. epa.gov this compound residues can be determined by HPLC. nih.gov An automated reversed-phase HPLC method has been developed for determining trace concentrations of several pesticides, including this compound, in drinking water. nih.gov This method involves passing a water sample through a precolumn packed with ODS sorbent for online pre-concentration, followed by gradient elution on a C8 analytical column and UV detection at 220 nm. nih.gov The method demonstrated excellent resolution and the precolumn could be reused for numerous samples. nih.gov

Gas Chromatography (GC) Applications

Gas chromatography (GC) is also employed for this compound analysis, often involving a derivatization step. Residues of this compound can be determined by hydrolysis to 3-chloroaniline (B41212), which is then converted to a tribromo derivative for detection by electron-capture gas chromatography. nih.govrsc.org This method has been used for determining this compound residues and its major water-soluble metabolites in crops like wheat and barley. rsc.orgnih.gov The limit of detection for this GC method is reported as 0.01 p.p.m. of this compound. rsc.org

Mass Spectrometry (MS) Integration (e.g., LC-MS for confirmatory analysis)

Mass spectrometry (MS) is frequently coupled with chromatographic techniques to provide sensitive and selective detection and confirmation of this compound. LC-MS is a powerful hybrid method that combines the separation capabilities of LC with the identification power of MS. epa.govca.gov This integration is particularly useful for analyzing thermally unstable or non-volatile compounds. thermofisher.com LC-MS/MS (tandem mass spectrometry) is used for quantifying pesticides by separating them on a reversed-phase column, ionizing them (often by electrospray ionization), and then detecting specific precursor and product ions in the mass spectrometer. ca.gov An EPA method (Method 8321B) describes the use of HPLC coupled with thermospray-mass spectrometry (TS-MS) and UV detection for determining various solvent-extractable nonvolatile compounds, including carbamates like this compound. epa.gov This method utilizes reversed-phase HPLC and can employ either TS/MS or UV detection for quantitative analysis. epa.gov MS/MS with collision-activated dissociation (CAD) can be used as an optional extension for further compound identification. epa.gov GC-MS is also used for the analysis of semi-volatile compounds, with sample extracts being injected into a GC equipped with a narrow-bore fused-silica column for separation before detection by MS. chicago.gov

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical steps to isolate and concentrate this compound from various matrices, minimizing interference and improving analytical sensitivity. researchgate.net

Matrices: Plant Tissues, Soil, Water, Food Products (e.g., Wheat)

This compound analysis is relevant for various matrices due to its former use as a herbicide. These matrices include plant tissues (such as wheat and barley grain and straw), soil, and water (including drinking water). nih.govnih.govrsc.orgnih.govepa.gov Food products, particularly grains like wheat and barley where this compound was applied, are important matrices for residue analysis. nih.govrsc.orgepa.gov Soil is a complex matrix that can retain contaminants. mdpi.com

Techniques for Isolation and Concentration

Various techniques are employed for the isolation and concentration of this compound from different matrices. Extraction is a vital stage in the analysis of compounds in various samples, including plant extracts. researchgate.net For solid samples like plant tissues and soil, extraction procedures are necessary. epa.gov Methods like solvent extraction are commonly used. For example, soil and plant samples have been extracted with methylene (B1212753) chloride for analysis. technologynetworks.com The QuEChERS (quick, easy, cheap, effective, rugged, and safe) methodology is a popular approach for pesticide residue analysis in food and agricultural products, involving extraction with acetonitrile (B52724) and a salting-out step. nih.govrsc.org Cleanup steps, such as using dispersed phase C18 and PSA (Primary and Secondary Amine), may be necessary depending on the matrix composition, such as in samples with high oil content. rsc.org

For aqueous samples like water, techniques like solid-phase extraction (SPE) are effective for pre-concentration of analytes before chromatographic analysis. nih.govca.govnih.gov Automated in-tube SPE, which uses an open tubular capillary column with a stationary phase, allows for online extraction, concentration, desorption, and injection, and can be coupled with LC or LC-MS systems. researchgate.net This technique reduces solvent usage and analysis time while providing high sensitivity and good precision. researchgate.net Liquid-liquid extraction (LLE) is another technique where the analyte is partitioned into a solvent, extracted, concentrated, and then diluted for analysis. thermofisher.com Concentration can be achieved by using a smaller volume of organic phase relative to the initial aqueous solution volume. researchgate.net

Method Validation and Quality Assurance in Environmental and Biological Monitoring

Method validation and quality assurance (QA) are fundamental components of chemical analysis, particularly in the context of environmental and biological monitoring. They provide the necessary confidence in the reliability and comparability of analytical results nih.govresearchgate.netpharmatimesofficial.com. The objective of analytical method validation is to ensure that measurements consistently meet predefined quality standards and are fit for their intended purpose demarcheiso17025.combbau.ac.in.

Key parameters evaluated during method validation typically include:

Specificity and Selectivity: Ensuring the method accurately measures this compound without interference from other compounds in the sample matrix eurl-pesticides.euresearchgate.net.

Sensitivity: Determining the lowest concentration of this compound that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) demarcheiso17025.comeuropa.eu.

Accuracy: Assessing how close the measured values are to the true concentration of this compound. This is often evaluated through recovery studies using spiked samples eurl-pesticides.eueuropa.euchromatographyonline.com.

Precision: Measuring the variability between replicate analyses, typically expressed as repeatability (within a laboratory) and reproducibility (between laboratories) eurl-pesticides.eunih.gov.

Linearity and Range: Establishing the concentration range over which the method provides a linear response proportional to the this compound concentration demarcheiso17025.com.

Stability: Evaluating the stability of this compound in the sample matrix and in analytical solutions under various storage conditions eurl-pesticides.eunih.govich.org.

Quality assurance in environmental and biological monitoring involves a comprehensive system of procedures designed to ensure that analytical data are of known and acceptable quality researchgate.netpharmacyconnection.caelsevier.com. This includes both internal quality control (IQC) and external quality assessment (EQA) researchgate.net. IQC involves routine procedures performed within a laboratory, such as the analysis of control samples, spiked blanks, and duplicates, to monitor method performance on an ongoing basis ecfr.gov. EQA, on the other hand, involves participation in interlaboratory comparison programs or proficiency testing schemes, where the laboratory's performance is evaluated against that of other laboratories analyzing the same samples nih.govresearchgate.net. The use of certified reference materials (CRMs) is also a crucial aspect of QA, providing a means to verify the accuracy and traceability of measurements to international standards researchgate.net.

Guidelines and standards from organizations such as the U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO) provide frameworks for method validation and quality assurance in environmental analysis elsevier.comecfr.govnmbaqcs.orgfederalregister.govepa.gov. Similarly, guidelines exist for biological monitoring, emphasizing the need for reliable analytical methods and quality assurance schemes to ensure comparability of results nih.govresearchgate.netresearchgate.netnih.govoceanbestpractices.orgnih.govwho.int.

Future Research Directions and Emerging Perspectives

Re-evaluation of Obsolete Compounds as Model Xenobiotics

Obsolete compounds like Barban provide a historical record of environmental exposure and biological response. By re-examining these chemicals through the lens of modern analytical techniques, researchers can gain profound insights into fundamental environmental and biological processes.

The environmental persistence and ultimate fate of legacy herbicides are areas of ongoing concern and research. Although many of these chemicals have been banned or restricted for decades, their residues and breakdown products can sometimes linger in soil and water systems. researchgate.netresearchgate.netnih.gov The long-term impact of these residues on ecosystems is not always fully understood. researchgate.net

Future research should focus on the comprehensive analysis of soil and aquatic sediments in areas with a known history of this compound application. Advanced analytical methods can detect not only the parent compound but also its various degradation metabolites. The persistence of a herbicide is influenced by several factors, including its chemical properties and environmental conditions. techlinenews.com Key processes governing the fate of herbicides in the environment include adsorption to soil particles, microbial degradation, and photodegradation. techlinenews.comweedsmart.org.au Understanding these processes is crucial for predicting the long-term behavior of legacy chemicals. researchgate.net For instance, studies on other persistent herbicides have shown that factors like soil type, moisture, and temperature significantly affect their breakdown rates. weedsmart.org.au Research into the long-term presence of chemicals like 2,4-D and 2,4,5-T in environments such as the Panama Canal Zone highlights the potential for decades-long persistence and the importance of systematic sampling to assess contamination. researchgate.net

Table 1: Factors Influencing Herbicide Persistence in the Environment

FactorDescriptionImpact on Persistence
Chemical Structure The inherent stability and reactivity of the herbicide molecule.More complex and stable structures often lead to longer persistence.
Soil Properties Includes soil type, organic matter content, clay content, and pH.High organic matter and clay content can increase adsorption, potentially reducing availability for degradation but also preventing leaching. techlinenews.com
Climatic Conditions Temperature, moisture, and sunlight.Higher temperatures and moisture levels generally accelerate microbial degradation, while sunlight can cause photodegradation. techlinenews.comweedsmart.org.au
Microbial Activity The presence and activity of microorganisms capable of degrading the herbicide.A diverse and active microbial community is key to the biological breakdown of herbicides. weedsmart.org.au

By studying the remaining environmental signature of this compound, scientists can create more accurate models of herbicide decay, which are vital for assessing the risks associated with both past and present-day pesticides.

The history of herbicide use is intrinsically linked to the evolution of resistance in weed populations. researchgate.net The first cases of herbicide resistance were reported in the 1950s and 1960s, and the number of resistant species has grown steadily since. pesticidestewardship.org While widespread resistance to triazine herbicides was noted in the late 1960s and 1970s, it was the emergence of resistance to ACCase and ALS inhibitors in the 1980s that brought significant attention to the issue. researchgate.net

This compound, a carbamate (B1207046) herbicide, targeted specific metabolic pathways in susceptible plants. Studying the historical development of resistance to this compound can provide a valuable timeline and mechanistic blueprint for how weeds adapt to chemical pressures. This involves a combination of reviewing historical agricultural records and, where possible, analyzing preserved weed specimens from the era of this compound's use. Understanding the genetic mutations that conferred resistance to this compound and how these traits spread through weed populations can inform modern resistance management strategies. researchgate.netisa-india.in This historical perspective is crucial as it can reveal patterns of cross-resistance and the fitness costs associated with specific resistance mechanisms.

Application of Advanced Omics Technologies

The suite of "omics" technologies—metabolomics, proteomics, and transcriptomics—offers powerful tools to investigate the interaction of chemicals with biological systems at a molecular level. Applying these technologies to the study of this compound can provide an unprecedented level of detail regarding its degradation and biological effects.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. microbialcell.com It provides a direct snapshot of physiological and metabolic activity. nih.govmdpi.com When an organism, such as a soil microbe, is exposed to a xenobiotic like this compound, its metabolic profile changes in response.

By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the full spectrum of metabolites involved in the degradation of this compound. microbialcell.commdpi.com This allows for the precise mapping of the biochemical pathways used by microorganisms to break down the herbicide. This approach can identify not only the primary degradation products but also the secondary and tertiary metabolites, providing a complete picture of the detoxification process. nih.gov Such detailed pathway information is critical for understanding the efficiency of natural attenuation and for developing potential bioremediation strategies.

While metabolomics reveals the chemical transformations, proteomics and transcriptomics identify the machinery responsible for these changes.

Transcriptomics involves studying the complete set of RNA transcripts produced by an organism under specific conditions. By comparing the transcriptomes of microorganisms in the presence and absence of this compound, researchers can identify which genes are upregulated. mdpi.commdpi.com This points to the genes encoding the specific enzymes involved in the initial attack and subsequent breakdown of the herbicide molecule. mdpi.com

Proteomics focuses on the large-scale study of proteins, the functional workhorses of the cell. nih.gov Activity-based proteomics, in particular, can identify which enzymes are actively engaged in the degradation process. nih.gov By analyzing the proteome of this compound-degrading microbes, scientists can directly identify the key enzymes, such as hydrolases or oxygenases, responsible for cleaving specific bonds in the this compound structure. mdpi.commdpi.com Combining these approaches provides a powerful method for discovering novel degradative enzymes and understanding their regulation. biorxiv.org

Table 2: Omics Technologies in Herbicide Degradation Research

Omics TechnologyFocus of StudyKey Information GainedApplication to this compound
Metabolomics Small molecules (metabolites)Identification of degradation intermediates and final breakdown products; mapping of metabolic pathways. microbialcell.comnih.govElucidating the complete biochemical route of this compound degradation in soil microorganisms.
Transcriptomics RNA transcripts (gene expression)Identification of genes that are activated in response to the chemical. mdpi.commdpi.comPinpointing the genes that code for the enzymes involved in this compound metabolism.
Proteomics Proteins (the functional machinery)Direct identification of the enzymes performing the degradation and their relative abundance. nih.govnih.govIsolating and characterizing the specific enzymes responsible for breaking down this compound.

Predictive Modeling and Machine Learning in Ecotoxicology

Predictive modeling and machine learning are transforming the field of ecotoxicology by allowing scientists to forecast the environmental behavior and toxicological effects of chemicals. nih.govresearchgate.net These computational approaches can integrate vast and complex datasets to identify patterns and make predictions, reducing the need for extensive and costly experimental testing. nih.gov

For a compound like this compound, predictive models can be developed and validated using the wealth of historical data available. Quantitative Structure-Activity Relationship (QSAR) models, for example, use the chemical structure of a molecule to predict its properties, including its toxicity and environmental fate. By training machine learning algorithms on data from this compound and other legacy herbicides, it is possible to create models that can predict the ecotoxicological profiles of new or less-studied compounds. nih.govnih.gov This approach is invaluable for prioritizing chemicals for further testing and for regulatory risk assessment. nih.govresearchgate.net These models enhance the efficiency and accuracy of environmental risk assessment, supporting the conservation of species and ecosystems by identifying potential threats early.

Utilization of this compound Data in Benchmark Datasets

Although this compound is no longer in use, its historical data on environmental fate and ecotoxicity could be valuable for inclusion in benchmark datasets. Such datasets are crucial for the development and validation of computational models in toxicology and environmental science. While specific examples of this compound's inclusion in modern benchmark datasets are not prominent in recent literature, the principle of using data from older pesticides to train and test predictive models is a recognized approach.

The ECOTOXicology Knowledgebase (ECOTOX), maintained by the U.S. Environmental Protection Agency (EPA), is a vast repository of toxicity data for a wide range of chemicals, including historical pesticides. epa.govnih.gov Data for obsolete compounds like this compound, when available in such databases, can contribute to a more comprehensive understanding of structure-activity relationships. The inclusion of historical data from pesticides with well-documented environmental behavior can help in the validation of predictive models, ensuring their robustness and applicability across a diverse chemical space. nih.gov

The development of comprehensive and curated datasets, such as the ADORE dataset for aquatic toxicity, highlights the importance of including a wide array of chemical structures to train machine learning models effectively. nih.govwssa.netresearchgate.net While these modern datasets may not explicitly focus on obsolete pesticides, the underlying principle supports the utility of incorporating historical data to enhance the predictive power of these models.

Development of Predictive Models for Environmental Fate and Ecotoxicity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in assessing the environmental risk of chemicals. These models correlate the chemical structure of a compound with its environmental fate and toxicity. Data on carbamate herbicides, the chemical class to which this compound belongs, has been used to develop QSAR models to predict their toxicity.

Future research could focus on incorporating historical data from compounds like this compound to refine these predictive models. By including a broader range of chemical structures and their corresponding empirical data, the accuracy and predictive power of these models can be enhanced. For instance, understanding the degradation of this compound to 3-chloroaniline (B41212) in the soil provides a tangible data point for validating models that predict the formation and fate of herbicide metabolites. herts.ac.uknih.gov

Environmental fate models, which simulate the persistence and transport of chemicals in the environment, can also benefit from historical data. carlroth.comworldbank.orgepa.govresearchgate.net Validating these models with data from obsolete pesticides under known historical application scenarios can improve their reliability for predicting the behavior of new and existing chemicals. researchgate.net

Comparative Studies with Modern Herbicides

Comparing this compound with modern herbicides provides a valuable perspective on the evolution of weed control technology, highlighting advancements in mechanisms of action, selectivity, and environmental safety.

Contrasting Mechanisms of Action and Selectivity

This compound's mechanism of action is fundamentally different from that of many modern herbicides. As a carbamate herbicide, this compound acts as a mitotic inhibitor, disrupting cell division by interfering with microtubule organization. herts.ac.uk This mode of action contrasts sharply with the more targeted approaches of many contemporary herbicides.

For instance, a major class of modern grass herbicides, the aryloxyphenoxypropionates ("FOPs") and cyclohexanediones ("DIMs"), act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. wssa.netlobachemie.comresearchgate.netresearchgate.netmdpi.com This enzyme is critical for fatty acid synthesis in grasses, and its inhibition leads to the breakdown of cell membranes and ultimately plant death. sdiarticle3.com This targeted action provides a high degree of selectivity, as the ACCase enzyme in broadleaf plants is structurally different and less susceptible.

Another significant class of modern herbicides, the sulfonylureas, inhibit the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids. This mechanism also offers a high degree of selectivity, as different plant species exhibit varying levels of sensitivity to ALS inhibitors.

The selectivity of this compound is based on differential metabolism and physiological response between susceptible and tolerant species. For example, oats are more susceptible to this compound than wheat because the herbicide more significantly inhibits protein and RNA synthesis in oats. nih.govfishersci.com In contrast, the selectivity of many modern herbicides is often rooted in differences at the target enzyme level between weed and crop species.

Comparing Environmental Behavior and Impact Profiles

The environmental profile of this compound also differs from that of many modern herbicides. This compound is reported to be non-persistent in soil and aquatic systems. herts.ac.uk Its primary degradation metabolite is 3-chloroaniline. herts.ac.uknih.gov While 3-chloroaniline itself can be toxic to aquatic organisms, the relatively rapid degradation of the parent compound limits its long-term environmental impact. nih.govcarlroth.comlobachemie.comfishersci.com

In contrast, the environmental behavior of modern herbicides is highly variable. Glyphosate, a widely used broad-spectrum herbicide, is known for its strong adsorption to soil particles, which limits its leaching potential. However, its primary metabolite, aminomethylphosphonic acid (AMPA), can be more persistent in the environment. beyondpesticides.orgresearchgate.netresearchgate.netmdpi.com

The environmental impact of herbicides is a complex issue, influenced by factors such as application rate, formulation, and environmental conditions. While this compound is considered obsolete, a retrospective comparison of its environmental impact profile with that of modern herbicides can offer insights into the progress made in developing more environmentally benign weed control agents. Such a comparative analysis would consider not only the persistence of the parent compound but also the formation and potential impact of its metabolites. nih.govmdpi.comnih.govucanr.edu

Table 1: Comparison of this compound with Modern Herbicides

CharacteristicThis compoundACCase Inhibitors (e.g., Quizalofop-p-ethyl)ALS Inhibitors (e.g., Imazamox)EPSPS Inhibitors (e.g., Glyphosate)
Mechanism of ActionMitotic inhibitor (disrupts microtubule organization)Inhibition of acetyl-CoA carboxylase (ACCase)Inhibition of acetolactate synthase (ALS)Inhibition of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)
Primary Target SiteCell divisionFatty acid synthesisBranched-chain amino acid synthesisAromatic amino acid synthesis
Selectivity BasisDifferential metabolism and physiological responseDifferences in ACCase enzyme structureDifferences in ALS enzyme sensitivity and metabolismBroad-spectrum; selectivity achieved through genetic modification of crops
Persistence in SoilLowVariable, generally low to moderateVariable, can be persistent under certain conditionsLow (strong adsorption), but metabolite (AMPA) can be more persistent

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Barban’s molecular structure?

To confirm this compound’s identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of protons and carbons, complemented by mass spectrometry (MS) for molecular weight confirmation. Infrared (IR) spectroscopy can validate functional groups. High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry ensures purity and detects impurities. Always cross-reference data with established spectral libraries and report deviations in chemical shifts or retention times .

Q. How should researchers design initial toxicity assays for this compound in model organisms?

Employ standardized protocols such as the OECD Guidelines for Chemical Testing (e.g., Acute Oral Toxicity Test 423). Use dose-response experiments with at least three concentrations, control groups, and endpoints like mortality, behavioral changes, or histopathological analysis. Replicate experiments across independent trials to account for biological variability. Document environmental conditions (temperature, pH) and organism health status to ensure reproducibility .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow peer-reviewed synthetic routes, such as the Friedel-Crafts alkylation or nucleophilic substitution, with stoichiometric ratios optimized via kinetic studies. Monitor reaction progress using thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy. Purify via recrystallization or column chromatography, and verify purity through melting point analysis and HPLC. Include detailed procedural notes in supplementary materials to aid replication .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., soil composition, microbial activity, or analytical methods). Design controlled microcosm experiments isolating these variables. Use isotope-labeled this compound in degradation studies and quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply multivariate statistical models to differentiate confounding factors .

Q. What experimental strategies address this compound’s low bioavailability in pharmacological studies?

Optimize formulation using solubility enhancers (e.g., cyclodextrins or lipid-based carriers) and validate via in vitro permeability assays (Caco-2 cell models). Compare bioavailability across delivery methods (oral vs. intravenous) using pharmacokinetic parameters (AUC, Cmax). Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption kinetics and guide dosing regimens .

Q. How should researchers analyze conflicting results in this compound’s enzyme inhibition mechanisms?

Perform kinetic assays under varied conditions (pH, temperature, cofactor availability) to identify mechanism shifts (e.g., competitive vs. non-competitive inhibition). Use X-ray crystallography or cryo-electron microscopy to resolve enzyme-Barban binding conformations. Validate findings with site-directed mutagenesis of catalytic residues and computational docking simulations .

Methodological and Reproducibility Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Apply non-linear regression models (e.g., Hill equation) to calculate EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for repeated measurements. Report confidence intervals and effect sizes to enhance interpretability .

Q. How can researchers ensure reproducibility in this compound-related studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets (spectra, chromatograms) in repositories like Zenodo or Figshare. Document equipment calibration records and reagent lot numbers. Use electronic lab notebooks (ELNs) with version control to track procedural modifications .

Q. What guidelines should be followed when reporting this compound’s ecotoxicological impacts?

Follow the STARD (Standards for Reporting Diagnostic Accuracy Studies) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) frameworks. Include detailed descriptions of test organisms, exposure durations, and negative/positive controls. Disclose limitations, such as extrapolation from lab to field conditions, in the discussion section .

Data Management and Ethical Compliance

Q. How should researchers manage large-scale datasets from this compound omics studies (e.g., transcriptomics, metabolomics)?

Use bioinformatics pipelines (e.g., Galaxy, KNIME) for data preprocessing and normalization. Store annotated datasets in public repositories (GEO, MetaboLights) with standardized metadata. Implement version control via Git for analytical scripts. Address ethical considerations by anonymizing human-derived data and obtaining informed consent for clinical samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.